Product packaging for 3-Allyl-1-methyl-2-phenylindole(Cat. No.:CAS No. 121565-56-8)

3-Allyl-1-methyl-2-phenylindole

Cat. No.: B053633
CAS No.: 121565-56-8
M. Wt: 247.3 g/mol
InChI Key: PJMZRJFRZNYNQO-UHFFFAOYSA-N
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Description

3-Allyl-1-methyl-2-phenylindole is a sophisticated indole-based chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a multifaceted molecular architecture, incorporating an indole core substituted at the 1-position with a methyl group, at the 2-position with a phenyl ring, and at the 3-position with an allyl group. The presence of the allyl substituent provides a versatile handle for further chemical modification via reactions such as cross-coupling, oxidation, or cyclization, making this molecule a valuable and versatile building block for constructing more complex heterocyclic systems and molecular libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N B053633 3-Allyl-1-methyl-2-phenylindole CAS No. 121565-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenyl-3-prop-2-enylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h3-8,10-13H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMZRJFRZNYNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469273
Record name 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121565-56-8
Record name 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 3 Allyl 1 Methyl 2 Phenylindole

Reactivity Profiles of Substituted Indoles

The reactivity of the indole (B1671886) nucleus is heavily influenced by its electron-rich nature, making it susceptible to electrophilic attack. The positions of substituents play a critical role in directing the outcomes of various reactions.

Electrophilic Aromatic Substitution at C3

Indoles generally undergo electrophilic aromatic substitution preferentially at the C3 position. pearson.comic.ac.uk This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation without disrupting the aromaticity of the benzene (B151609) ring. pearson.comrsc.org When the C3 position is already substituted, as in 3-Allyl-1-methyl-2-phenylindole, electrophilic attack can be directed to the C2 position, though this is energetically less favorable as it disrupts the benzene ring's π-electron system. rsc.org Alternatively, the reaction may proceed via initial attack at C3 to form a 3,3-disubstituted indolenine intermediate, which can then rearrange. rsc.org

The N-methyl group on this compound enhances the electron-donating character of the nitrogen, further activating the indole ring towards electrophilic substitution compared to N-unsubstituted indoles. The C2-phenyl group, while bulky, can also influence the electronic properties and steric environment of the indole core.

Cycloaddition Reactions Involving the C2–C3 Pi Bond

The C2–C3 double bond of the indole ring can participate in cycloaddition reactions, a process that leads to the formation of polycyclic indolines. These reactions are a powerful tool for building molecular complexity. For instance, 2,3-disubstituted indoles can undergo enantioselective [4+2] cycloaddition reactions with in situ generated vinylidene ortho-quinone methides to produce polycyclic fused indolines. acs.org This demonstrates the dienophilic nature of the C2–C3 bond in suitably substituted indoles.

Furthermore, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been developed to synthesize cyclohepta[b]indoles. acs.org While the subject molecule is 3-allyl, this reactivity pattern highlights the potential for the indole C2-C3 bond, in conjunction with an adjacent π-system, to act as a four-atom component in cycloadditions.

Influence of Substituents on Reactivity and Selectivity

Substituents at various positions on the indole ring exert profound electronic and steric effects on its reactivity and the regioselectivity of reactions.

N-Substituents: An N-methyl group, as in the title compound, generally increases the nucleophilicity of the indole ring. In contrast, electron-withdrawing N-substituents, such as N-acyl or N-sulfonyl groups, decrease the nucleophilicity and can alter the regioselectivity of reactions, sometimes favoring functionalization at the C2 position. beilstein-journals.org

C3-Substituents: The allyl group at the C3 position blocks the most reactive site for electrophilic attack. This forces electrophiles to react at other positions, or can lead to reactions involving the allyl group itself. For instance, in palladium-catalyzed reactions, the allyl group can undergo intramolecular cyclization. caltech.edu

The interplay of these substituents in this compound dictates its specific reactivity, making it a unique substrate for various chemical transformations.

Reaction Mechanisms and Intermediate Species

Understanding the mechanisms of reactions involving substituted indoles is crucial for controlling reaction outcomes and designing new synthetic methods.

Catalytic Cycles in Allylation and C-H Functionalization

Palladium-catalyzed reactions are pivotal in the functionalization of indoles. These reactions often proceed through well-defined catalytic cycles involving various palladium species.

In the context of C-H functionalization, a common mechanistic pathway involves a Pd(II) catalyst. The cycle can be initiated by the C-H activation of the indole, forming a Pd(II)-indolyl intermediate. beilstein-journals.org In processes like the Heck reaction, this is followed by coordination and insertion of an alkene. The subsequent steps often involve β-hydride elimination to afford the final product and a Pd(0) species. beilstein-journals.org For the catalytic cycle to continue, the Pd(0) must be reoxidized to Pd(II), often accomplished with an external oxidant like Cu(OAc)2, AgOAc, or even molecular oxygen. beilstein-journals.orgcaltech.edu

A plausible catalytic cycle for a palladium-catalyzed C-H functionalization is depicted below:

C-H Activation: The Pd(II) catalyst reacts with the indole to form an organopalladium(II) intermediate.

Coordination/Insertion: The alkene (or other coupling partner) coordinates to the palladium center and inserts into the Pd-C bond.

Reductive Elimination/β-Hydride Elimination: The desired product is formed through either reductive elimination (for C-C bond formation) or β-hydride elimination (for alkenylation), generating a Pd(0) species. beilstein-journals.org

Reoxidation: The Pd(0) species is reoxidized to the active Pd(II) catalyst by an oxidant, completing the cycle. beilstein-journals.org

This general mechanism is adaptable, and the specific intermediates and pathways can vary depending on the substrates, ligands, and reaction conditions.

Catalyst System Reaction Type Key Mechanistic Steps Reference
Pd(TFA)2 / PyridineIntermolecular ArylationC-H activation, Reductive elimination beilstein-journals.org
Pd(OAc)2 / O2Intramolecular AnnulationIndole palladation, Migratory insertion, β-hydrogen elimination nih.gov
Pd(0) / Brønsted AcidIntramolecular N-allylationHydropalladation, π-allyl formation, Nucleophilic insertion rsc.org
Borane (B79455) Coordination and Allylic Carbocation Formation

The interaction of boranes with nitrogen-containing heterocyclic compounds is a well-established area of study, often leading to the formation of stable adducts. researchgate.netresearchgate.net In the case of this compound, the nitrogen atom of the indole ring can act as a Lewis base, coordinating with a borane such as BH₃–THF. This coordination can influence the electronic properties of the indole ring and potentially affect the reactivity of the allyl substituent.

The formation of an allylic carbocation from the 3-allyl group is a key mechanistic feature in certain reactions. libretexts.orglibretexts.orgucla.eduyoutube.com This process is typically initiated by the protonation of the double bond in the allyl group under acidic conditions. The resulting secondary carbocation is stabilized by resonance, with the positive charge delocalized between the secondary and primary carbons of the original allyl group. The stability of this allylic carbocation is a critical factor driving the reaction forward. The phenyl group at the C2 position can also play a role in stabilizing this intermediate through delocalization of the positive charge into the aromatic π-system. stackexchange.com

The interplay between borane coordination and allylic carbocation formation can be intricate. Borane coordination to the indole nitrogen could modulate the electron density of the indole ring, thereby influencing the ease of protonation of the allyl group and the stability of the resulting carbocation.

Directing Group Role in Transition-Metal Catalysis

The indole nucleus and its substituents can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. rsc.org In the context of this compound, the indole nitrogen or other functional groups can coordinate to a metal center, directing the catalytic functionalization to a specific position on the indole ring or the allyl group. nih.govchemrxiv.orgresearchgate.netnih.gov

For instance, in reactions involving rhodium or iridium catalysts, an amide group at the C3 position of an indole can direct C-H activation. nih.govnih.gov While this compound itself does not possess a carboxamide group, the principle of a substituent directing the regioselectivity of a reaction is highly relevant. The allyl group itself, or a derivative thereof, could potentially participate in directing the outcome of a transition-metal-catalyzed transformation. The choice of catalyst is crucial, as different metals can lead to different regiochemical outcomes, such as functionalization at the C2 or C7 positions of the indole core. nih.govnih.gov

Identification and Characterization of Reaction Intermediates

Understanding the transient species formed during a chemical reaction is fundamental to elucidating its mechanism. For reactions involving indole derivatives, various intermediates have been identified and characterized.

Hydrazone Intermediates in Fischer Indolization

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a key hydrazone intermediate. wikipedia.orgijarsct.co.innih.gov This hydrazone then tautomerizes to an enamine, which undergoes a google.comgoogle.com-sigmatropic rearrangement to form a new C-C bond and ultimately the indole ring. wikipedia.orgmdpi.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The formation of 1,2,3-trisubstituted indoles can be achieved in a one-pot Fischer indolization–N-alkylation reaction, highlighting the versatility of controlling the reaction sequence. rsc.org

To synthesize this compound via the Fischer method, one would react N-methyl-N-phenylhydrazine with 1-phenyl-4-penten-2-one. The initially formed hydrazone would be the critical intermediate leading to the desired product.

Indolyl Radical Cations and Indolylalkenes in Oxidative Processes

Under oxidative conditions, indole derivatives can form indolyl radical cations. nih.govresearchgate.net These species are highly reactive and can undergo various subsequent reactions. For example, in the presence of iron(III) and oxygen, the fragmentation of certain intermediates derived from N-methyl-2-phenylindole is consistent with the involvement of an indolyl radical cation. nih.gov

Indolylalkenes have also been identified as essential intermediates in the acid-induced reactions of N-methyl-2-phenylindole with alkanals. nih.gov These intermediates can undergo further transformations, such as fragmentation catalyzed by iron(III) to yield 3-formylindoles. nih.gov In the context of this compound, oxidative processes could potentially lead to the formation of a radical cation centered on the indole nucleus, which could then influence the reactivity of the allyl group.

Oxyallyl Cations and Their Conformational Influence

Oxyallyl cations are reactive intermediates that can be generated from α-halo or α-tosyloxy ketones. princeton.eduprinceton.edu These electrophilic species can be trapped by a variety of nucleophiles, including indoles. The reaction of an oxyallyl cation with an indole typically occurs at the nucleophilic C3 position.

While not directly formed from this compound itself, the interaction of this indole with a species that generates an oxyallyl cation is a relevant reaction pathway. The conformation of the oxyallyl cation, often described as "W," "U," or "sickle," can significantly influence the stereochemical outcome of the reaction. uchicago.edu The "W" conformation is generally preferred and leads to specific diastereoselectivity in cycloaddition reactions. uchicago.edu In the context of enantioselective catalysis, the association of a chiral catalyst with the oxyallyl cation can control the facial selectivity of the nucleophilic attack by the indole. princeton.edu

Influence of Reaction Conditions on Reaction Pathway and Selectivity

The outcome of a chemical reaction is highly dependent on the specific conditions employed. Factors such as the choice of acid catalyst, solvent, temperature, and the presence of oxidizing or reducing agents can dramatically influence the reaction pathway and the selectivity for a particular product.

In the Fischer indole synthesis, the choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃, ZnCl₂), is critical. wikipedia.orgmdpi.com Similarly, in the reactions of N-methyl-2-phenylindole, the nature of the acid has been shown to play a crucial role in the oxidative fragmentation of intermediates. nih.gov For instance, methanesulfonic acid promotes a rapid chromogenic reaction that is not observed with hydrochloric acid under the same conditions. nih.gov

In transition-metal-catalyzed C-H functionalization, the choice of the metal catalyst (e.g., Rh(I) vs. Ir(III)) and ligands can completely switch the regioselectivity of the reaction, leading to either C2 or C3 functionalization of the indole ring. nih.govresearchgate.netnih.gov Temperature also plays a significant role. For example, in one-pot Fischer indolization–N-alkylation reactions, higher temperatures favor N-alkylation over C-alkylation. rsc.org The solvent can also have a profound effect; in some cases, ethereal solvents lead to the precipitation of an indole salt and result in complex product mixtures. rsc.org

These examples underscore the importance of carefully controlling the reaction conditions to achieve the desired outcome in the chemical transformations of this compound and related indole derivatives.

Computational and Theoretical Investigations of 3 Allyl 1 Methyl 2 Phenylindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in chemistry and materials science for calculating molecular properties. DFT methods, such as the B3LYP functional, are employed to determine optimized geometries, electronic properties, and reaction energetics. nih.govgrowingscience.com

DFT calculations would be used to determine the electronic structure of 3-Allyl-1-methyl-2-phenylindole. This involves mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting chemical reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. growingscience.com For related molecules, these values are used to predict behavior in potential applications like organic photovoltaics. growingscience.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map uses a color scale to show regions of positive and negative potential, highlighting likely sites for electrophilic and nucleophilic attack. For instance, in studies of similar heterocyclic systems, MEP analysis is fundamental in understanding intermolecular interactions.

A hypothetical data table for the electronic properties of this compound, as would be generated by DFT calculations, is presented below.

Parameter Description Hypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.50
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.20
Energy Gap (ΔE)ELUMO - EHOMO4.30
Ionization Potential (I)-EHOMO5.50
Electron Affinity (A)-ELUMO1.20

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

DFT calculations are instrumental in predicting the outcomes of chemical reactions. For this compound, this would be particularly relevant for reactions involving the indole (B1671886) core or the allyl group.

Regioselectivity: By analyzing the distribution of charge and the energies of potential intermediates, DFT can predict the most likely site of reaction. For example, in the parent compound, 1-methyl-2-phenylindole (B182965), electrophilic substitution is known to occur at the C3 position. DFT calculations would quantify the relative activation energies for attack at different positions on the indole ring, confirming this preference.

Stereoselectivity: In reactions that can produce multiple stereoisomers, DFT can be used to calculate the energies of the different transition states leading to each isomer. The transition state with the lower energy corresponds to the major product, thus predicting the stereochemical outcome.

DFT is a powerful tool for elucidating reaction mechanisms. nih.gov This involves modeling the entire reaction pathway from reactants to products, including the identification and characterization of all intermediates and transition states. nih.gov

Transition State (TS) Theory: Calculations are performed to locate the geometry of the transition state, which represents the highest energy point along the reaction coordinate. nih.gov The energy of this state (the activation energy) determines the reaction rate. For reactions involving 1-methyl-2-phenylindole, such as its reaction with aldehydes, multiple intermediates and transition states have been proposed and could be modeled using these techniques. nih.gov

Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to confirm that a located transition state correctly connects the reactants and products.

Molecules can exist as different isomers (e.g., constitutional isomers or tautomers). DFT calculations can determine the relative thermodynamic stabilities of these isomers by comparing their total electronic energies. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant under thermodynamic equilibrium. For a molecule like this compound, one could compare its stability to other isomers, such as those where the allyl group is attached to the nitrogen or the phenyl ring.

A hypothetical comparison of isomeric stability is shown in the table below.

Isomer Relative Energy (kJ/mol) Predicted Abundance
This compound0.00Major
1-(1-Allyl)-1-methyl-2-phenylindole+25.5Minor
3-Allyl-1-methyl-2-(4-allylphenyl)indole+40.2Trace

Note: The values in this table are for illustrative purposes only.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Beyond DFT, other molecular modeling techniques are used to study the three-dimensional structure and interactions of molecules. These methods are crucial for understanding how a molecule like this compound might interact with other molecules or biological targets.

Conformational Analysis: The allyl and phenyl groups of the molecule can rotate around single bonds, leading to different spatial arrangements or conformations. Molecular mechanics or DFT calculations can be used to perform a conformational search, identifying low-energy conformers and the energy barriers between them. This is essential for understanding the molecule's flexibility and its preferred shape. nih.gov

Intermolecular Interactions: Molecular modeling can simulate how this compound interacts with other molecules, such as solvents or biological receptors. Techniques like molecular docking are used to predict the binding mode and affinity of a ligand to a protein's active site. derpharmachemica.commdpi.com These simulations identify key intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, that stabilize the complex. mdpi.com

Applications in Organic Synthesis and Materials Science

3-Allyl-1-methyl-2-phenylindole as a Building Block in Complex Molecule Synthesis

The indole (B1671886) nucleus is a fundamental scaffold in many biologically active compounds and functional materials. nih.gov The presence of an allyl group at the 3-position of 1-methyl-2-phenylindole (B182965) provides a versatile handle for carbon-carbon bond formation and further molecular elaboration. Organic building blocks are crucial for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com The allyl group can participate in a variety of chemical transformations, allowing for the construction of more intricate structures.

One key application is in palladium-catalyzed reactions. For instance, the allylic position can be targeted in allylic alkylation reactions to introduce new substituents. mdpi.com Furthermore, the double bond of the allyl group can undergo various additions and oxidative cleavage reactions to introduce different functional groups.

The 1-methyl-2-phenylindole core itself is a significant component, and its derivatives have been used in the synthesis of various complex molecules. sigmaaldrich.com For example, N-alkyl indole derivatives are employed to activate alkynes in [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions for the synthesis of push-pull chromophores. nih.gov The strategic placement of the allyl group in this compound offers a reactive site for building upon the stable and electronically rich indole framework.

Table 1: Selected Synthetic Transformations Utilizing the Allylindole Scaffold

Reaction Type Reagents/Conditions Product Type Potential Application Reference
Palladium-Catalyzed Allylic Alkylation Pd(0) catalyst, Nucleophile Functionalized Indole Synthesis of complex natural product analogues mdpi.com
Oxidative Cleavage (Ozonolysis) 1. O₃; 2. Reductive or oxidative workup 3-Indoleacetaldehyde or 3-Indoleacetic acid derivative Pharmaceutical intermediates N/A
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH 3-(3-Hydroxypropyl)indole derivative Building block for further functionalization N/A
Heck Reaction Pd catalyst, Aryl halide 3-(3-Arylallyl)indole derivative Extended conjugated systems N/A

Derivatization Strategies for Functionalized Indoles

The derivatization of the indole core is a major focus in medicinal and materials chemistry. benthamopenarchives.comresearchgate.net this compound serves as an excellent starting point for creating a library of functionalized indole derivatives.

Functionalized 3-acylindoles are important intermediates in organic synthesis. The conversion of the 3-allyl group of this compound into a 3-acyl group can be achieved through a two-step sequence involving isomerization of the allyl double bond into conjugation with the indole ring, followed by oxidative cleavage. Another common method is the direct oxidation of the allyl group using reagents like potassium permanganate (B83412) or ozone followed by an appropriate workup. These 3-acylindole derivatives can then be used in various reactions, such as aldol (B89426) condensations or as precursors for other functional groups.

The construction of fused, or annulated, indole systems is of great interest due to their prevalence in biologically active natural products. researchgate.net The allyl group in this compound is a key feature for intramolecular cyclization reactions to form tricyclic indole skeletons.

Palladium-catalyzed domino reactions are particularly effective for synthesizing 3,n-fused tricyclic indoles. mdpi.comresearchgate.net For example, an intramolecular Heck reaction can be envisioned where the allyl group reacts with a suitably placed halide on the N-methyl or C2-phenyl group (after modification) to form a new ring. Another powerful method is the palladium-catalyzed allylic alkylation, which can be used to form 3,4-fused tricyclic indole derivatives from 3-substituted indoles. mdpi.com These strategies allow for the rapid assembly of complex, polycyclic indole scaffolds from the relatively simple this compound precursor.

Table 2: Strategies for the Synthesis of Annulated Indoles

Cyclization Strategy Key Intermediate Resulting Structure Catalyst/Reagent Reference
Intramolecular Heck Reaction Halogenated 3-allyl-indole derivative Fused tricyclic indole Palladium catalyst mdpi.com
Palladium-Catalyzed Allylic Alkylation 3-Allylindole with a tethered nucleophile 3,4-Fused tricyclic indole Pd(0) catalyst, Ligand mdpi.com
[3+2] Annulation Indole derivative and an aryne precursor Indole-indolone scaffold Cesium carbonate, Cesium fluoride nih.gov

Utilization in Analytical Chemistry Methodologies

Beyond its role in synthesis, the indole scaffold is also utilized in analytical methods.

The parent compound, 1-methyl-2-phenylindole, is a well-established chromogenic reagent used in the colorimetric assay of lipid peroxidation. sigmaaldrich.comnih.gov It reacts with malondialdehyde (MDA) and 4-hydroxyalkenals, which are products of lipid peroxidation, to form a stable chromophore with a maximum absorbance around 586 nm. nih.govnih.gov

The reaction mechanism involves the acid-catalyzed reaction of the aldehyde with two molecules of 1-methyl-2-phenylindole to form a cyanine (B1664457) dye. nih.gov The choice of acid can influence the selectivity of the assay; for example, using hydrochloric acid favors the reaction with MDA over 4-hydroxynonenal. nih.govnih.gov While the 3-allyl group is not directly involved in the chromophore formation, its presence could be used to tether the indole reagent to a solid support or to other molecules for specific applications. The core 1-methyl-2-phenylindole structure is the active component in this analytical application. scbt.com

Table 3: Spectrophotometric Data for the 1-Methyl-2-phenylindole Assay

Analyte Reagent Acid Catalyst λmax (nm) Application Reference
Malondialdehyde (MDA) 1-Methyl-2-phenylindole Methanesulfonic Acid 586 Lipid Peroxidation Assay nih.gov
4-Hydroxynonenal (4-HNE) 1-Methyl-2-phenylindole Methanesulfonic Acid 586 Lipid Peroxidation Assay nih.gov
Malondialdehyde (MDA) 1-Methyl-2-phenylindole Hydrochloric Acid 586 Selective MDA Assay nih.gov
Alkanals 1-Methyl-2-phenylindole Methanesulfonic Acid 505 Side reaction product nih.gov

Potential in Advanced Materials Science

The application of indole derivatives in materials science is a growing field of research. nih.gov The electronic properties of conjugated organic molecules are key to their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Indole derivatives can be designed to act as electron-donor components in push-pull chromophores. nih.gov In these systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The 1-methyl-2-phenylindole moiety can serve as an effective electron donor. The synthesis of such chromophores often involves coupling the indole unit to an acceptor-functionalized alkyne. The resulting molecules can exhibit intense intramolecular charge-transfer bands in their UV/vis absorption spectra, with absorption maxima that can be tuned by modifying the donor and acceptor groups. nih.gov

The 3-allyl group on this compound provides a site for polymerization or for grafting onto polymer backbones, which could lead to the development of new functional materials with tailored optical and electronic properties.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable host materials is a critical area of research in OLED technology. These materials form the emissive layer matrix, facilitating charge transport and transferring energy to the guest dopant molecules that produce light. Indole derivatives have emerged as a promising class of compounds for this purpose due to their inherent electronic properties and high triplet energies, which are essential for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

While no specific studies have utilized this compound as a host material, the foundational 1-methyl-2-phenylindole structure possesses characteristics that make its derivatives attractive candidates. The phenyl group at the 2-position contributes to the molecule's thermal and morphological stability, a key requirement for long-lasting OLED devices. The methyl group at the N1-position enhances solubility and can influence the electronic properties of the indole ring.

The introduction of an allyl group at the 3-position is of particular interest. This functional group offers a site for further chemical modification, allowing for the tuning of the molecule's electronic and physical properties. For instance, the allyl group could be used to attach other functional moieties that enhance charge transport capabilities or to create polymeric materials with improved film-forming properties. The presence of the allyl group could also influence the molecular packing in the solid state, which in turn affects charge mobility and device performance.

Research into other indole-based host materials provides a strong rationale for investigating this compound and its derivatives. Studies on bipolar host materials, which can transport both electrons and holes, often incorporate indole moieties as the electron-donating component. The electron-rich nature of the indole ring in this compound makes it a suitable candidate for such a role.

Table 1: Potential Properties of this compound as an OLED Host Material (Hypothetical)

PropertyPotential CharacteristicRationale
Triplet Energy Potentially highThe core indole structure is known to possess high triplet energies, crucial for efficient energy transfer to phosphorescent and TADF emitters.
Charge Transport Bipolar potentialThe electron-rich indole core can facilitate hole transport, while the phenyl and allyl groups could be modified to enhance electron transport.
Thermal Stability Moderate to HighThe aromatic nature of the indole and phenyl rings generally imparts good thermal stability.
Solubility GoodThe methyl and allyl groups are expected to improve solubility in common organic solvents used for device fabrication.
Film Morphology TunableThe allyl group offers a reactive handle for polymerization or cross-linking, which can be used to control the morphology of the thin film.

Development of Dyes and Pigments

The chromophoric nature of the indole ring system has made it a valuable scaffold in the design and synthesis of novel dyes and pigments. The parent compound, 1-methyl-2-phenylindole, is known to exhibit fluorescence, a property that is fundamental to many dye applications. The color and photophysical properties of indole derivatives can be finely tuned by introducing various substituents onto the indole core.

The specific structure of this compound suggests several avenues for its application in this area. The extended π-conjugation provided by the phenyl group at the 2-position is a key feature for chromophore design. The absorption and emission wavelengths of the molecule are directly influenced by the extent of this conjugation.

The allyl group at the 3-position presents a versatile handle for creating a diverse library of dyes. It can participate in various chemical reactions, allowing for the attachment of different auxochromic or chromophoric groups. For example, the allyl group could be functionalized to link the indole chromophore to a polymer backbone, creating a colored material with specific physical properties. Furthermore, the double bond of the allyl group can be involved in polymerization reactions to produce polymeric dyes.

While direct research on this compound as a dye is not available, the principles of dye chemistry strongly support its potential. The development of donor-acceptor type dyes, where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge, is a common strategy for creating dyes with intense absorption and emission in the visible region of the spectrum. The electron-rich 1-methyl-2-phenylindole core could serve as an excellent electron-donating unit in such a system.

Table 2: Potential Applications of this compound in Dye and Pigment Chemistry (Hypothetical)

Application AreaPotential Role of this compoundKey Structural Feature
Fluorescent Dyes Core chromophoreThe inherent fluorescence of the 1-methyl-2-phenylindole scaffold.
Reactive Dyes Intermediate for dye synthesisThe allyl group provides a reactive site for covalent bonding to substrates.
Polymeric Dyes Monomer unitThe allyl group can be polymerized to create colored polymers.
Functional Dyes Building block for sensor moleculesThe photophysical properties could be designed to respond to specific analytes.

Challenges and Future Research Directions in 3 Allyl 1 Methyl 2 Phenylindole Chemistry

Overcoming Synthetic Limitations and Improving Reaction Efficiency

The synthesis of densely substituted indoles like 3-Allyl-1-methyl-2-phenylindole has traditionally been approached through stepwise methods, most notably the Fischer indolisation followed by N-alkylation. rsc.orgnih.gov While effective, this approach has known limitations, including the use of strong bases and the potential for unpredictable side reactions. rsc.org A significant challenge lies in controlling the regioselectivity of the alkylation step. The indole (B1671886) anion can react at the nitrogen atom (N-alkylation) or the C-3 position (C-alkylation), and achieving exclusive N-alkylation often requires carefully controlled conditions. rsc.org

However, limitations can arise from the substrate scope. The introduction of certain functional groups or the use of specific aliphatic precursors, such as aliphatic terminal alkynes in palladium-catalyzed routes, can fail to produce pure products, highlighting an area for further methodological development. nih.gov

Table 1: Optimization of N-Alkylation Conditions for 1,2,3-Trisubstituted Indoles

Parameter Condition Outcome Reference
Temperature Ambient Incomplete N-alkylation, C-alkylation observed rsc.org
Temperature 50 °C Modest improvement in regioselectivity rsc.org
Temperature 65 °C Modest improvement in regioselectivity rsc.org
Temperature 80 °C Complete N-alkylation, 91% isolated yield rsc.org
Reaction Time >15 minutes Reaction completion rsc.org
Reaction Time <15 minutes Alkylation complete at 80 °C rsc.org

Development of Sustainable and Metal-Free Catalytic Processes

In line with the principles of green chemistry, a major research thrust is the development of synthetic routes that avoid heavy metals and harsh reagents. mdpi.com Transition-metal catalysis, while powerful, can introduce concerns regarding cost, toxicity, and contamination of the final product. rsc.org

A promising future direction is the use of visible light to promote reactions without the need for metal complexes or organic photocatalysts. nih.govresearchgate.net Research has shown that blue light irradiation can effectively initiate the formation of C-Se bonds at the C-3 position of indoles using diorganyl diselenides. nih.govresearchgate.net This method is performed under mild conditions in benign solvents like ethanol (B145695) and does not require strong oxidants or bases. nih.gov Applying this metal-free, light-promoted strategy to the C-3 allylation of the 1-methyl-2-phenylindole (B182965) core could represent a significant step forward in sustainable synthesis.

Other metal-free approaches include the use of molecular iodine as a green and inexpensive catalyst for C-H bond amination in the synthesis of related heterocycles, which could be adapted for indole derivatization. mdpi.com The ideal future synthesis would utilize readily available starting materials, employ renewable solvents, and generate benign by-products, minimizing the environmental impact. mdpi.com

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The this compound scaffold offers multiple sites for further chemical modification, enabling the creation of diverse molecular libraries. The indole core itself possesses unique reactivity. For example, under specific acidic conditions, the N-methyl-2-phenylindole nucleus can react with aldehydes like malondialdehyde and 4-hydroxyalkenals to form intensely colored chromophoric cyanines. nih.govresearchgate.net The outcome of these reactions is highly sensitive to the conditions; methanesulfonic acid promotes the formation of a chromophore with maximal absorbance at 586 nm, whereas using hydrochloric acid can prevent this reaction, demonstrating a pathway that can be finely controlled. nih.govresearchgate.net These reactions proceed through key intermediates such as 1-indolylalkenes and 3-formylindole, which are themselves valuable precursors for further derivatization. nih.gov

Future research will likely focus on systematically exploring the derivatization potential of this compound. Pathways include:

Modification of the C3-Allyl Group: The double bond of the allyl group is a prime target for reactions such as oxidation, reduction, or addition reactions to introduce new functional groups.

N-Position Modification: While methylated, the N-alkyl group could potentially be swapped or modified, although this is often challenging. Synthesizing analogs with different N-substituents from the outset is a more common strategy. nih.govnih.gov

Aromatic Ring Functionalization: Introducing substituents onto the phenyl ring or the benzo portion of the indole core via electrophilic aromatic substitution or other C-H functionalization techniques.

Transformations at Other Indole Positions: Developing methods for selective functionalization at the C4, C5, C6, or C7 positions remains a significant challenge but offers a route to novel analogs.

Table 2: Potential Derivatization Pathways for the Indole Scaffold

Position Reaction Type Reagents/Conditions Potential Product Reference
C3 Chromogenic Condensation Malondialdehyde, methanesulfonic acid Cyanine (B1664457) Chromophore (586 nm) nih.govresearchgate.net
C3 Selenylation Diphenyl diselenide, blue light, ethanol 3-Selenylindole nih.govresearchgate.net
N1 Boc-Protection (Boc)₂O N-Boc-2-phenylindole nih.gov
Indole Core Reduction NaBH₃CN, acetic acid 2-Phenylindoline nih.gov

Advancements in Predictive Computational Methodologies

Computational chemistry is becoming an indispensable tool for accelerating research in indole chemistry. Predictive methodologies can provide deep mechanistic insights and guide experimental design, saving time and resources. For the synthesis of this compound, computational models can be employed to understand and predict the regioselectivity of N- versus C-alkylation, a key synthetic challenge. rsc.org

Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energy of transition states, and elucidate the mechanisms of complex reactions. This could help in understanding why certain acids or catalysts favor specific outcomes in reactions involving the indole nucleus. nih.gov

Furthermore, molecular docking studies are being used to predict how indole derivatives interact with biological targets such as enzymes. nih.gov For analogs of this compound, docking simulations could predict their binding affinity and orientation within a protein's active site, helping to prioritize the synthesis of compounds with the highest potential for specific biological activities. nih.gov These in silico screening methods allow researchers to rationally design new derivatives with enhanced properties, guiding synthetic efforts toward the most promising candidates and away from those less likely to succeed.

Q & A

Q. What are the common synthetic routes for 3-Allyl-1-methyl-2-phenylindole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed allylation or Friedel-Crafts alkylation. For example, Pd(II) complexes with indole ligands (e.g., 2-phenyl-3H-indoles) are used to facilitate allyl group incorporation under mild conditions . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature to 60°C), and catalyst loading (5–10 mol%). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Side products like over-alkylated derivatives can arise if stoichiometry is not tightly controlled.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (CDCl₃ or DMSO-d₆) identifies allyl proton coupling patterns (e.g., δ 5.1–5.8 ppm for allyl protons) and aromatic substituents .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms substitution patterns, as demonstrated in studies of analogous indole derivatives .

Q. How can molecular docking studies predict the pharmacological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like nicotinic acetylcholine receptors or enzymes (e.g., kinases). Protocols include:
  • Preparing the ligand (3D optimization, protonation states) and receptor (PDB ID: e.g., 4AQ3 for acetylcholine receptors).
  • Grid parameter adjustments to accommodate the indole scaffold and allyl group.
  • Validation via re-docking co-crystallized ligands (RMSD < 2.0 Å). Pharmacophore modeling further predicts interactions, such as hydrogen bonding with Ser148 or π-π stacking with Trp86 .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts acylations be addressed during synthesis?

  • Methodological Answer : Regioselectivity in indole functionalization is influenced by electron-donating substituents and catalyst choice. For example:
  • Lewis Acid Modulation : Switching from AlCl₃ to milder FeCl₃ reduces over-acylation at the C5 position.
  • Protecting Groups : Introducing a temporary sulfonyl group at N1 directs electrophilic attack to C3, as shown in 2-phenylsulfonyl indole derivatives .
  • Computational Pre-screening : DFT calculations (e.g., Gaussian 09) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. What computational approaches validate interactions in metal complexes involving this compound?

  • Methodological Answer :
  • DFT/TD-DFT : Calculates bond dissociation energies (e.g., Pd–N/Pd–C bonds) and electronic transitions (UV-Vis spectra). Basis sets like B3LYP/6-311+G(d,p) match experimental data for Pd(II)-allyl-indole complexes .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or CASTEP simulate ¹H/¹³C shifts to confirm coordination geometry.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallographic data to identify π-π or C–H···O contacts .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase assays) require:
  • Assay Replication : Standardizing cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Orthogonal Validation : Combining enzymatic assays with cellular viability (MTT) and apoptosis markers (caspase-3/7).
  • Data Triangulation : Cross-referencing results with structural analogs (e.g., 3-iodo-2-methyl-1-phenylsulfonyl indole) to identify substituent-dependent trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.